

beta-D-Glucose 1-phosphate CAS number and chemical properties

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Compound of Interest

Compound Name: *beta-D-Glucose 1-phosphate*

Cat. No.: *B14631438*

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An In-depth Technical Guide to **beta-D-Glucose 1-phosphate**

For researchers, scientists, and drug development professionals, **beta-D-Glucose 1-phosphate** (β -D-Glc-1-P) is a key phosphorylated sugar that plays a role in microbial carbohydrate metabolism. While its anomer, alpha-D-Glucose 1-phosphate, is more commonly associated with glycogen metabolism in animals, β -D-Glc-1-P is a substrate for specific enzymes found in certain microbes and is of interest for enzymatic synthesis and glycosylation reactions.[1][2] This guide provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental protocols.

Chemical Identity and Properties

beta-D-Glucose 1-phosphate is the beta-anomer of D-glucose 1-phosphate.[3] It is a monosaccharide phosphate, a class of organic compounds where a phosphate group is linked to a carbohydrate unit.[4]

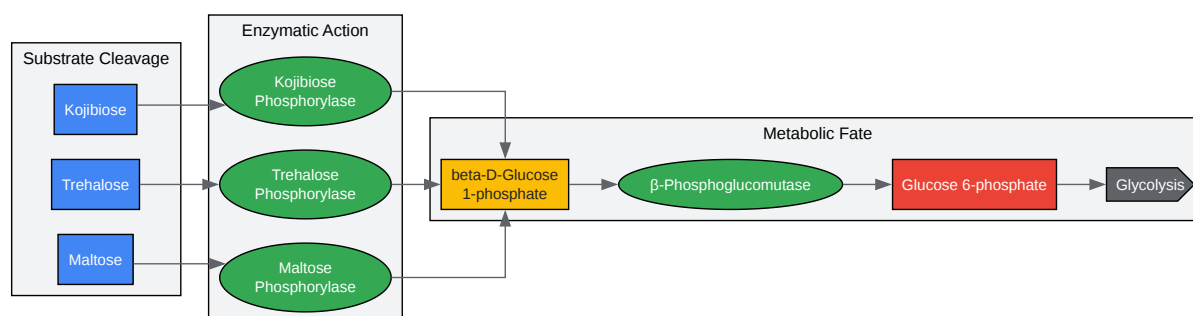
Table 1: Chemical and Physical Properties of **beta-D-Glucose 1-phosphate**

Property	Value	Source(s)
CAS Number	14048-34-1, 55607-88-0	[3][5]
Molecular Formula	C ₆ H ₁₃ O ₉ P	[3][5][6]
Molecular Weight	260.14 g/mol	[3][5][6]
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate	[3]
Synonyms	β-D-glucopyranose 1-(dihydrogen phosphate), β-D-glucosyl phosphate	[3][6]
Solubility	Highly soluble in water.[4][7][8] The disodium salt is a white crystalline powder soluble in water, ethanol, and acetone.[7]	
Storage	Store at < -15°C.[7] For the alpha anomer sodium salt hydrate, storage at -20°C is recommended for stability of ≥4 years.[9] Aqueous solutions are not recommended for storage for more than one day. [9]	
Stability	As a phosphomonoester, it is most labile near pH 4.[10] It is considered more labile than glucose 6-phosphate.[10] Short-term storage at a neutral pH is generally not a problem, but frozen storage is recommended for long-term preservation.[10]	

Biological Role and Metabolic Pathways

While alpha-D-glucose 1-phosphate is a central intermediate in glycogenolysis and glycogenesis in animals, **beta-D-Glucose 1-phosphate** is found in some microbes.^{[1][11]} It is produced by the action of inverting α -glucan phosphorylases, such as maltose phosphorylase, kojibiose phosphorylase, and trehalose phosphorylase.^[1] Subsequently, it is converted into the glycolytic pathway intermediate, glucose 6-phosphate, by the enzyme β -phosphoglucomutase.^[1]

This metabolic conversion is a key step that links the phosphorolytic cleavage of certain disaccharides or α -glucans to central carbohydrate metabolism. The phosphorylated nature of β -D-Glc-1-P ensures that it remains within the cell for further metabolic processing.^[1]



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Caption: Microbial metabolism of **beta-D-Glucose 1-phosphate**.

Experimental Protocols

Detailed methodologies for the production and quantification of **beta-D-Glucose 1-phosphate** are crucial for research and development.

Protocol 1: Enzymatic Production of β -D-Glucose 1-phosphate from Trehalose

This protocol describes a method for synthesizing β -D-Glc-1-P using a thermostable trehalose phosphorylase, which is advantageous as it simplifies enzyme purification.[\[2\]](#)[\[12\]](#)

1. Reaction Setup:

- Prepare a reaction mixture containing trehalose and inorganic phosphate in a suitable buffer.
- Use whole cells of *E. coli* expressing a thermostable trehalose phosphorylase (e.g., from *Thermoanaerobacter brockii*).[\[2\]](#)[\[12\]](#)
- Incubate the reaction mixture at an elevated temperature (e.g., 60°C). At this temperature, the *E. coli* cells lyse, releasing the enzyme and eliminating the need for a separate cell disruption step.[\[2\]](#)[\[12\]](#)

2. Reaction Monitoring and Yield:

- Monitor the reaction progress over time. The reaction is reversible, and a yield of approximately 26% can be achieved under these conditions.[\[2\]](#)

3. Purification:

- Two primary strategies can be employed for purification:
 - Strategy A: Anion Exchange Chromatography. This method separates the negatively charged β -D-Glc-1-P from unreacted neutral sugars.[\[12\]](#)
 - Strategy B: Carbohydrate Removal and Precipitation. Treat the mixture with trehalase to hydrolyze remaining trehalose, followed by yeast treatment to consume the resulting glucose. The β -D-Glc-1-P can then be precipitated.[\[12\]](#)

4. Crystallization:

- Direct precipitation with ethanol may not induce crystallization.[\[12\]](#)

- Convert the product to its cyclohexylammonium salt. This salt form readily crystallizes, allowing for high-purity solid product isolation.[\[12\]](#) Note that significant product loss (around 50%) can occur during this crystallization step.[\[12\]](#)

Protocol 2: Quantification using a Colorimetric Assay Kit

This protocol is a general method for quantifying glucose-1-phosphate and can be adapted for samples containing the beta anomer. The principle involves the conversion of G1P to glucose-6-phosphate (G6P), which is then oxidized to generate a colored product.[\[13\]](#)

1. Sample Preparation:

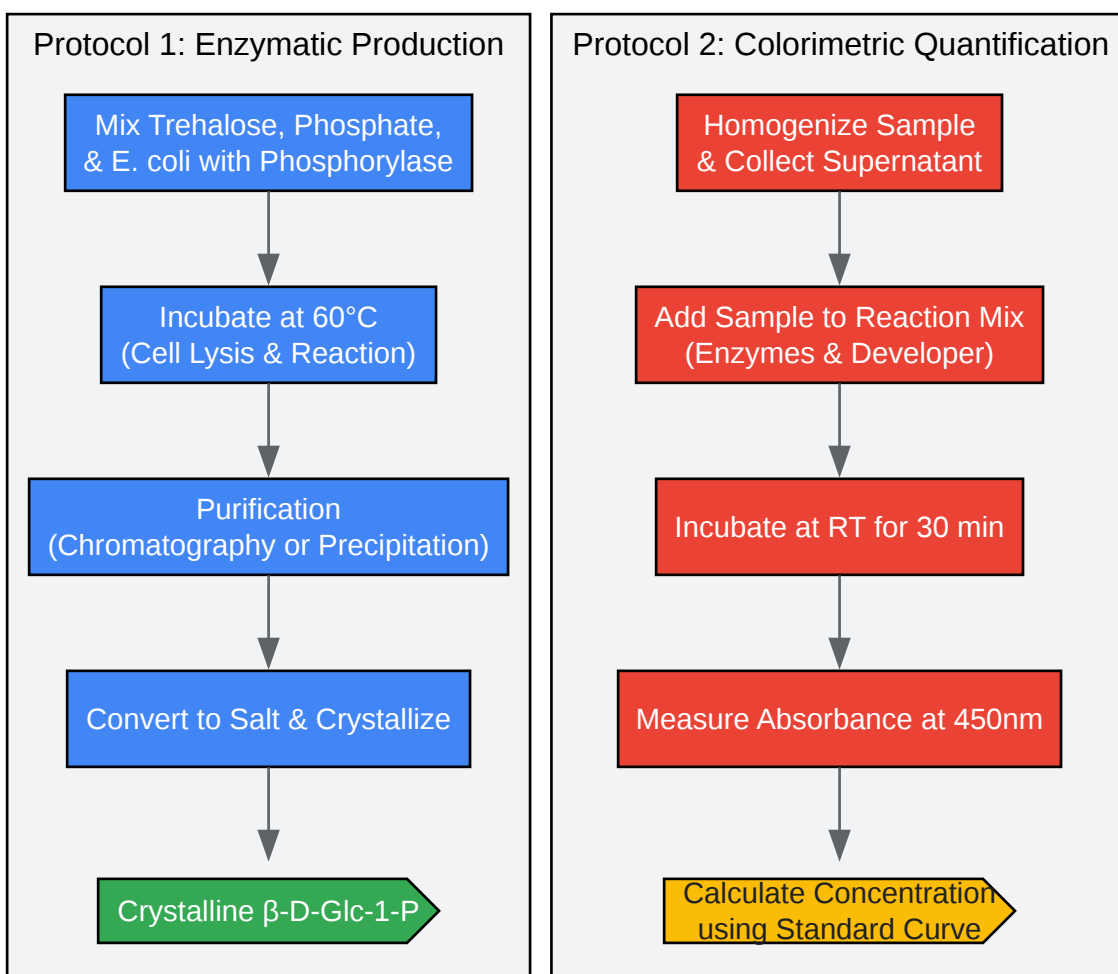
- Tissues or Cells: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1×10^6) in 200 μL of ice-cold Assay Buffer.[\[13\]](#)
- Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 5 minutes to pellet debris.[\[13\]](#)
- Collect the supernatant, which contains the G1P.

2. Assay Procedure:

- Standard Curve: Prepare a standard curve by making serial dilutions of a known concentration of G1P standard (e.g., from 100 mM stock).[\[13\]](#)
- Reaction Setup: In a 96-well plate, add 1-50 μL of sample supernatant to each well. Adjust the final volume to 50 μL with Assay Buffer.[\[13\]](#)
- Prepare parallel sample wells as a background control, which will account for any pre-existing NADH in the sample.[\[13\]](#)
- Reaction Mix: Prepare a reaction mix containing Assay Buffer, G1P Enzyme Mix (phosphoglucomutase), and G1P Developer. Add this mix to each well.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[\[13\]](#)

3. Measurement and Data Analysis:

- Measure the optical density (absorbance) at 450 nm (OD450).[13]
- Subtract the zero standard reading from all standard readings and plot the G1P standard curve.
- Correct the sample readings by subtracting the background control readings.
- Apply the corrected sample absorbance to the standard curve to determine the concentration of G1P in the sample.[13]



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